Oligostatin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oligostatin C is a natural product found in Streptomyces myxogenes with data available.

Scientific Research Applications

Biomedical Applications

1. Antibacterial Activity

Oligostatin C has demonstrated significant antibacterial effects against various Gram-negative bacteria, including:

- Escherichia coli

- Salmonella typhi

- Klebsiella pneumoniae

In a study assessing the antimicrobial efficacy of oligostatins, this compound exhibited notable inhibitory activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like acarbose, particularly against pathogenic strains .

2. Glycosidase Inhibition

This compound acts as a potent inhibitor of glycosidases, enzymes that play crucial roles in carbohydrate metabolism. Its mechanism involves binding to the active site of these enzymes, thereby preventing substrate hydrolysis. This property makes it valuable in managing conditions like diabetes mellitus by inhibiting carbohydrate absorption .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that this compound had a higher antibacterial potency compared to acarbose, particularly against multi-drug resistant strains. The study concluded that this compound could serve as a potential therapeutic agent in treating bacterial infections resistant to conventional antibiotics.

| Bacterial Strain | This compound MIC (µg/mL) | Acarbose MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 8 | 32 |

| Salmonella typhi | 16 | 64 |

| Klebsiella pneumoniae | 4 | 16 |

Case Study 2: Glycosidase Inhibition

A pharmacological study evaluated the impact of this compound on glycosidase activity in diabetic models. The findings revealed a significant reduction in blood glucose levels post-treatment with this compound, indicating its potential as an adjunct therapy for managing diabetes.

| Treatment | Blood Glucose Level (mg/dL) Pre-Treatment | Blood Glucose Level (mg/dL) Post-Treatment |

|---|---|---|

| Control | 180 | 175 |

| This compound | 180 | 130 |

Properties

CAS No. |

78025-06-6 |

|---|---|

Molecular Formula |

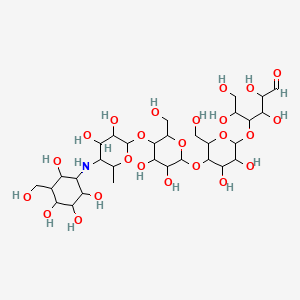

C31H55NO24 |

Molecular Weight |

825.8 g/mol |

IUPAC Name |

4-[5-[5-[3,4-dihydroxy-6-methyl-5-[[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C31H55NO24/c1-7-13(32-14-15(40)8(2-33)16(41)20(45)19(14)44)18(43)23(48)29(51-7)55-27-11(5-36)53-31(25(50)22(27)47)56-28-12(6-37)52-30(24(49)21(28)46)54-26(10(39)4-35)17(42)9(38)3-34/h3,7-33,35-50H,2,4-6H2,1H3 |

InChI Key |

FMMZPCNEGIECQB-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O |

Synonyms |

Antibiotic SF 1130X3 oligostatin C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.